molecular formula C10H16Br2O8 B12655322 D-Glucitol 1,5-bis(bromoacetate) CAS No. 94199-85-6

D-Glucitol 1,5-bis(bromoacetate)

Cat. No.: B12655322
CAS No.: 94199-85-6
M. Wt: 424.04 g/mol
InChI Key: IBSHJWOQTULFBH-NAXOPYRSSA-N
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Preparation Methods

The synthesis of D-Glucitol 1,5-bis(bromoacetate) involves the reaction of D-glucitol with bromoacetyl bromide. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

D-Glucitol 1,5-bis(bromoacetate) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of D-Glucitol 1,5-bis(bromoacetate) involves its interaction with specific molecular targets. The bromoacetate groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

D-Glucitol 1,5-bis(bromoacetate) can be compared with other similar compounds such as:

D-Glucitol 1,5-bis(bromoacetate) is unique due to its specific reactivity and the presence of bromoacetate groups, which make it useful in a variety of scientific and industrial applications.

Properties

CAS No.

94199-85-6

Molecular Formula

C10H16Br2O8

Molecular Weight

424.04 g/mol

IUPAC Name

[(2S,3R,4S,5R)-5-(2-bromoacetyl)oxy-2,3,4,6-tetrahydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-5(14)9(17)10(18)6(3-13)20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9+,10+/m0/s1

InChI Key

IBSHJWOQTULFBH-NAXOPYRSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)OC(=O)CBr)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)O)O)O)OC(=O)CBr)O

Origin of Product

United States

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